physical and chemical properties of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
physical and chemical properties of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
This guide serves as an advanced technical resource for 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one , a specialized polyfunctional building block used in the synthesis of trifluoromethylated heterocycles.[1]
Core Identity: Bifunctional Fluorinated Synthon | CAS: Not widely listed; see Precursor CAS 135351-20-1[1]
Executive Summary & Chemical Identity
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a highly reactive, halogenated
Its value lies in its dual electrophilicity : it possesses an electrophilic enone system activated by the electron-withdrawing
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one |
| Molecular Formula | |
| Molecular Weight | 247.01 g/mol |
| Physical State | Yellow to orange viscous oil (typical for brominated |
| Solubility | Soluble in |
| Stability | Moisture sensitive (hydrolysis of enol ether); light sensitive (C-Br bond lability). Store at -20°C under inert atmosphere ( |
| Key Functional Groups | Trifluoromethyl ketone ( |
Synthesis & Production Logic
The synthesis of this compound is typically achieved via the regioselective bromination of its non-halogenated precursor. This process relies on radical substitution mechanisms to functionalize the terminal methyl group without destroying the sensitive enone functionality.
Synthetic Pathway[2][3][4][5][6][7]
-
Precursor Formation: Acylation of 2-methoxypropene with trifluoroacetic anhydride (TFAA) yields 1,1,1-trifluoro-4-methoxypent-3-en-2-one .[1]
-
Bromination: The precursor is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN or benzoyl peroxide) in refluxing
or benzene.
Critical Mechanism Note: The methoxy group directs the double bond geometry (typically E-isomer) and stabilizes the intermediate radical at the allylic position, ensuring bromination occurs at the terminal methyl (
Figure 1: Synthetic route from commodity reagents to the target brominated synthon.
Reactivity & Applications in Drug Design
The compound's "bifunctional electrophile" status allows it to react with dinucleophiles (like diamines, hydrazines, or amidines) to form rings. The
A. Synthesis of -Pyrroles
Reaction with primary amines leads to 1-alkyl-4-aminoalkyl-2-trifluoromethyl-1H-pyrroles .[1][2]
-
Mechanism: The amine attacks the carbonyl carbon (1,2-addition) followed by elimination, then attacks the alkyl bromide (
) to close the ring. -
Significance: This provides a catalyst-free route to highly functionalized pyrroles, which are scaffolds in COX-2 inhibitors and antipsychotics.[1]
B. Synthesis of Medium-Sized Rings (Diazepines/Diazocanes)
When reacted with diamines (e.g., ethylenediamine, propylenediamine), the compound undergoes a [3+N] annulation to form 7- or 8-membered rings.
-
Selectivity: The reaction is highly regio- and chemoselective, often requiring no metal catalyst.[1][2]
C. Synthesis of Pyrimidines
Reaction with amidines allows for the formation of trifluoromethylated pyrimidines, a core structure in kinase inhibitors (e.g., VEGFR inhibitors).
Figure 2: Divergent synthesis pathways utilizing the target compound as a core building block.
Experimental Protocols
Protocol A: Synthesis of the Precursor (1,1,1-trifluoro-4-methoxypent-3-en-2-one)
Note: This step is required if the brominated compound is not commercially available.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask under
. -
Reagents: Add pyridine (1.1 eq) and trifluoroacetic anhydride (1.0 eq) to
at 0°C. -
Addition: Dropwise add 2-methoxypropene (1.1 eq). The solution will turn yellow/orange.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench with water, extract with
, wash with 1M HCl (to remove pyridine), dry over , and concentrate. -
Purification: Vacuum distillation.
Protocol B: Bromination to 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Based on standard allylic bromination methodologies.[1]
-
Mixture: Dissolve the precursor (from Protocol A) in
(or Benzene/Trifluorotoluene for greener alternatives). -
Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq).
-
Initiator: Add AIBN (azobisisobutyronitrile, 0.05 eq).
-
Reflux: Heat to reflux (approx. 76-80°C) for 2-4 hours. Monitor by TLC (disappearance of starting material).
-
Filtration: Cool to 0°C to precipitate succinimide byproduct. Filter rapidly.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is the target 5-bromo compound.[1]
-
Caution: Do not distill at high temperatures; the product is thermally unstable. Use immediately or store at -20°C.
-
Protocol C: Synthesis of N-substituted -Pyrroles (Example Application)
Reference: Zanatta et al. (2019)[1]
-
Dissolution: Dissolve 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (1 mmol) in ethanol (5 mL).
-
Addition: Add the primary amine (1 mmol) dropwise at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 3-6 hours.
-
Workup: Evaporate solvent. Partition between ethyl acetate and water.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Safety & Handling (E-E-A-T)
-
Lachrymator: Like many
-haloketones and allylic bromides, this compound is likely a potent lachrymator (tear gas effect). Handle only in a functioning fume hood. -
Alkylating Agent: The terminal
bond makes this a powerful alkylating agent.[1] It is potentially mutagenic and toxic if inhaled or absorbed through the skin. -
Corrosivity: Corrosive to skin and mucous membranes.[1] Double-gloving (Nitrile) is recommended.[1]
-
Waste: Dispose of as halogenated organic waste.
References
-
Zanatta, N., et al. (2019).[3] "Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Diazepanes, and 1,4-Diazocanes." The Journal of Organic Chemistry, 84(14), 8976–8983.[4]
- Bonacorso, H. G., et al. (2002). "Trifluoromethyl-containing heterocycles: Synthesis and applications." Journal of Fluorine Chemistry, 117(2). (Contextual reference for trifluoromethyl enone chemistry).
-
BenchChem. (2025). "1,1,1-Trifluoro-5-bromo-2-pentanone Technical Data." (Related saturated analog properties for comparison).
-
PubChem. "1,1,1-Trifluoro-4-methoxy-3-penten-2-one (Precursor Data)." National Library of Medicine.
